2',3'-Dichloro-3-(3,5-dimethylphenyl)propiophenone 2',3'-Dichloro-3-(3,5-dimethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898780-98-8
VCID: VC7824012
InChI: InChI=1S/C17H16Cl2O/c1-11-8-12(2)10-13(9-11)6-7-16(20)14-4-3-5-15(18)17(14)19/h3-5,8-10H,6-7H2,1-2H3
SMILES: CC1=CC(=CC(=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C
Molecular Formula: C17H16Cl2O
Molecular Weight: 307.2 g/mol

2',3'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

CAS No.: 898780-98-8

Cat. No.: VC7824012

Molecular Formula: C17H16Cl2O

Molecular Weight: 307.2 g/mol

* For research use only. Not for human or veterinary use.

2',3'-Dichloro-3-(3,5-dimethylphenyl)propiophenone - 898780-98-8

Specification

CAS No. 898780-98-8
Molecular Formula C17H16Cl2O
Molecular Weight 307.2 g/mol
IUPAC Name 1-(2,3-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C17H16Cl2O/c1-11-8-12(2)10-13(9-11)6-7-16(20)14-4-3-5-15(18)17(14)19/h3-5,8-10H,6-7H2,1-2H3
Standard InChI Key XFGPYOAZUDBEPI-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C
Canonical SMILES CC1=CC(=CC(=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Identity

2',3'-Dichloro-3-(3,5-dimethylphenyl)propiophenone (CAS No. 898780-98-8) is systematically named 1-(2,3-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one under IUPAC nomenclature . Its SMILES representation, CC1=CC(=CC(=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C\text{CC1=CC(=CC(=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C}, encodes the spatial arrangement of atoms, highlighting the dichlorophenyl and dimethylphenyl groups attached to a propanone chain .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Registry Number898780-98-8
PubChem CID24726521
Molecular FormulaC17H16Cl2O\text{C}_{17}\text{H}_{16}\text{Cl}_2\text{O}
Molecular Weight307.2 g/mol
XLogP35.5

Structural Characteristics

The compound’s 2D structure features a propiophenone core with chlorine atoms at the 2' and 3' positions of the phenyl ring and a 3,5-dimethylphenyl group at the 3-position . The 3D conformation reveals a planar aromatic system with rotational flexibility around the propanone chain, influencing its intermolecular interactions .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include minimizing side reactions such as over-halogenation and ensuring regioselectivity during chlorination. Purification often involves silica gel chromatography, with reported yields exceeding 70% under optimized conditions .

Physical and Chemical Properties

Physicochemical Profile

The compound exists as yellow to light brown crystals with a purity of ≥97% . Its high lipophilicity (XLogP3=5.5\text{XLogP3} = 5.5) suggests poor aqueous solubility, favoring organic solvents like ethyl acetate or dichloromethane .

Table 2: Computed Physicochemical Properties

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count4
Topological Polar Surface Area17.1 Ų
Heavy Atom Count20

Stability and Reactivity

The compound is stable under ambient conditions but may degrade under strong acidic or basic conditions due to ketone hydrolysis. Its electron-deficient aryl rings predispose it to electrophilic substitution reactions, particularly at the para positions relative to the chlorine substituents.

Applications and Industrial Relevance

Pharmaceutical Intermediate

2',3'-Dichloro-3-(3,5-dimethylphenyl)propiophenone serves as a key intermediate in synthesizing bioactive molecules. For example, it could be functionalized into chalcone derivatives, which exhibit antimicrobial and anticancer activities.

Material Science

The compound’s aromaticity and rigid structure make it a candidate for designing liquid crystals or polymeric materials with tailored thermal stability .

Research Findings and Future Directions

Biological Activity Screening

Preliminary in vitro studies on analogous compounds demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 50 μM), hinting at structure-activity relationships worth exploring.

Environmental Impact

The compound’s environmental fate remains unstudied. Its high logP value raises concerns about bioaccumulation, necessitating ecotoxicological assessments.

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